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Abstract

Chilorotris(triphenylphosphine)rhodium(l), colloquially known as Wilkinson's catalyst, stands
as a landmark discovery in the field of organometallic chemistry and homogeneous catalysis.
Its profound impact on synthetic organic chemistry, particularly in the selective hydrogenation of
alkenes and alkynes under mild conditions, continues to be felt decades after its initial
discovery. This technical guide provides an in-depth exploration of the history, discovery,
synthesis, and catalytic applications of Wilkinson's catalyst. Detailed experimental protocols for
its synthesis and a representative catalytic hydrogenation are presented, alongside a
compilation of quantitative data on its catalytic performance. Furthermore, key conceptual
frameworks, including the historical timeline of its discovery and its catalytic cycle, are
visualized to offer a comprehensive understanding for researchers and professionals in the
chemical and pharmaceutical sciences.

A Serendipitous Discovery: The History of
Wilkinson's Catalyst

The journey to the discovery of Wilkinson's catalyst was not a direct pursuit but rather a
serendipitous event in the laboratory of Sir Geoffrey Wilkinson, a 1973 Nobel laureate in
Chemistry for his work on organometallic compounds.[1] In the mid-1960s, a graduate student
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in his group, Fred Jardine, was attempting to synthesize tris(triphenylphosphine)rhodium(lil)
chloride, [RhCI3(PPh3)3], by reacting rhodium(lll) chloride hydrate with an excess of
triphenylphosphine in refluxing ethanol.[2][3] Unexpectedly, the triphenylphosphine acted as a
reducing agent, converting the rhodium(lil) to rhodium(l) and leading to the formation of the
burgundy-red crystalline solid, chlorotris(triphenylphosphine)rhodium(l), [RhCI(PPh3)3].[2]

[3]

This discovery, published in 1965, was pivotal.[4] At the time, most industrial hydrogenation
processes relied on heterogeneous catalysts, which often required harsh conditions of
temperature and pressure. Wilkinson's catalyst, however, was a highly active homogeneous
catalyst for the hydrogenation of alkenes and alkynes at ambient temperature and atmospheric
pressure.[2] This breakthrough opened new avenues for selective transformations in organic
synthesis and laid the groundwork for the development of a vast array of other homogeneous
catalysts.

To visualize the key milestones in the discovery of Wilkinson's catalyst, the following diagram
illustrates the timeline:

Geoffrey Wilkinson awarded the Nobel Prize
1973 -+ - - P in Chemistry, in part for his contributions
to organometallic chemistry.
o Wilkinson and colleagues publish the synthesis
and catalytic activity of the complex.
_____ > Accidental synthesis of [RhCI(PPh3)3] by
Fred Jardine in Geoffrey Wilkinson's lab.

Click to download full resolution via product page

Atimeline illustrating the key events in the discovery of Wilkinson's catalyst.

Synthesis of Wilkinson's Catalyst: A Detailed
Protocol

The preparation of Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(l), is a
standard procedure in many inorganic synthesis labs. The most common method involves the
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reaction of hydrated rhodium(lll) chloride with an excess of triphenylphosphine in refluxing
ethanol.

Experimental Protocol: Synthesis of [RhCI(PPh3)3]

Materials:

Rhodium(lll) chloride trihydrate (RhCI3-3H20)

Triphenylphosphine (PPh3)

Absolute Ethanol

Diethyl ether

Equipment:

Round-bottom flask with a reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Hirsch funnel or Buchner funnel with filter paper

Schlenk line or nitrogen/argon inlet for inert atmosphere (optional but recommended)

Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add
rhodium(lll) chloride trihydrate (e.g., 1.0 g).

e Add a six-fold molar excess of triphenylphosphine (e.g., 6.0 g) to the flask.

e Add absolute ethanol (e.g., 80 mL) to the flask.

e The mixture is heated to reflux with constant stirring. The solution will initially be a deep red-
brown color.
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Continue refluxing for approximately 30-60 minutes. During this time, the color of the solution
will lighten, and a crystalline precipitate of the product will form.

After the reflux period, the mixture is cooled to room temperature, and then further cooled in
an ice bath to maximize crystallization.

The burgundy-red crystals of Wilkinson's catalyst are collected by vacuum filtration using a
Hirsch or Buchner funnel.

The collected crystals are washed with several small portions of cold absolute ethanol,
followed by washing with diethyl ether to remove any soluble impurities.

The product is dried under vacuum to yield the final crystalline solid.

Characterization:

The synthesized Wilkinson's catalyst can be characterized by various spectroscopic methods:

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the
triphenylphosphine ligands and the Rh-Cl bond.

31P NMR Spectroscopy: To confirm the presence of the phosphine ligands and the
coordination environment of the rhodium center.

Melting Point: The melting point of Wilkinson's catalyst is typically in the range of 245-250
°C.

The Catalytic Heart: The Hydrogenation Mechanism

Wilkinson's catalyst operates through a well-established catalytic cycle, often referred to as the

Tolman catalytic cycle.[5] This cycle involves a series of fundamental steps in organometallic

chemistry.

The following diagram illustrates the catalytic cycle for the hydrogenation of an alkene by

Wilkinson's catalyst:
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The catalytic cycle of alkene hydrogenation by Wilkinson's catalyst.
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The key steps in the catalytic cycle are:

e Ligand Dissociation: The 16-electron precatalyst, [RhCI(PPh3)3], first dissociates one
triphenylphosphine ligand to form the highly reactive, coordinatively unsaturated 14-electron
species, [RhCI(PPh3)2].[6][7]

o Oxidative Addition: Molecular hydrogen (H2) undergoes oxidative addition to the rhodium(l)
center, forming a dihydrido-rhodium(lll) complex.[6][7]

o Alkene Coordination: The alkene substrate coordinates to the vacant site on the rhodium
center.

» Migratory Insertion: One of the hydride ligands is transferred to one of the carbon atoms of
the coordinated alkene, forming a rhodium-alkyl intermediate. This is often the rate-
determining step of the reaction.

e Reductive Elimination: The second hydride ligand is transferred to the alkyl group, leading to
the formation of the alkane product and regenerating the 14-electron active catalyst, which
can then re-enter the catalytic cycle.[7]

Performance Metrics: Quantitative Data on Catalytic
Hydrogenation

The efficiency of Wilkinson's catalyst is influenced by the structure of the alkene substrate.
Generally, less sterically hindered alkenes are hydrogenated more rapidly. The following table
summarizes quantitative data on the catalytic performance of Wilkinson's catalyst for the
hydrogenation of various alkenes.
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Relative Rate of Turnover
Substrate Hydrogenation (vs. Frequency (TOF) Conditions
1-octene) (h™?)

Benzene, 25°C, 1 atm
1-Octene 1.00[4]

H2

] Benzene, 25°C, 1 atm

cis-4-Octene 0.54[4]

H2

Benzene, 25°C, 1 atm
trans-4-Octene 0.17[4]

H2

Benzene, 25°C, 1 atm
2-Methyl-1-butene 0.69[4]

H2

Benzene, 25°C, 1 atm
1-Heptene - 150-600[7]

H2

Toluene, 25°C, 1 atm
Cyclohexene - ~47 (calculated)

H2

Note: Turnover frequency (TOF) is defined as the number of moles of substrate converted per
mole of catalyst per hour. The TOF for cyclohexene was estimated based on reported reaction
times and catalyst loading.

In the Lab: A Practical Guide to Catalytic
Hydrogenation

This section provides a detailed experimental protocol for a representative hydrogenation
reaction using Wilkinson's catalyst, specifically the hydrogenation of cyclohexene to
cyclohexane.

Experimental Protocol: Hydrogenation of Cyclohexene

Materials:

o Wilkinson's catalyst ([RhCI(PPh3)3])
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e Cyclohexene

¢ Anhydrous, degassed solvent (e.g., toluene or benzene)

e Hydrogen gas (high purity)

Equipment:

¢ Schlenk flask or a two-necked round-bottom flask

e Magnetic stirrer and stir bar

e Hydrogen balloon or a hydrogen gas line with a bubbler

» Syringes and needles for transfer of liquids under an inert atmosphere

e Gas chromatograph (GC) for product analysis

Procedure:

o Catalyst Preparation: In a Schlenk flask under an inert atmosphere (nitrogen or argon),
dissolve a catalytic amount of Wilkinson's catalyst (e.g., 20 mg, ~0.022 mmol) in the
anhydrous, degassed solvent (e.g., 20 mL of toluene).

o Substrate Addition: To the stirred catalyst solution, add the cyclohexene substrate (e.g., 1.0
mL, ~9.8 mmol) via syringe.

e Hydrogenation: The reaction flask is then evacuated and backfilled with hydrogen gas. A
hydrogen-filled balloon attached to the flask is a convenient way to maintain a positive
pressure of hydrogen.

e Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The
progress of the reaction can be monitored by taking small aliquots at regular intervals and
analyzing them by gas chromatography (GC) to determine the conversion of cyclohexene to
cyclohexane.

o Reaction Work-up: Once the reaction is complete (as indicated by GC analysis), the solvent
can be removed under reduced pressure. The product, cyclohexane, can be isolated by
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distillation or column chromatography to remove the catalyst residue.
Safety Precautions:

o Hydrogen gas is highly flammable. All operations should be carried out in a well-ventilated
fume hood, away from ignition sources.

» Organic solvents like toluene and benzene are flammable and have associated health risks.
Appropriate personal protective equipment (gloves, safety glasses) should be worn.

» Rhodium compounds can be toxic. Handle Wilkinson's catalyst with care.

Conclusion

The discovery of Wilkinson's catalyst marked a paradigm shift in the field of catalysis,
demonstrating the immense potential of soluble, well-defined transition metal complexes to
effect chemical transformations with high efficiency and selectivity under mild conditions. Its
historical significance, coupled with its continued utility in academic and industrial settings,
underscores its status as a cornerstone of organometallic chemistry. This technical guide has
provided a comprehensive overview of this remarkable catalyst, from its serendipitous
discovery to its practical application in the laboratory. For researchers, scientists, and drug
development professionals, a thorough understanding of the principles and practices
associated with Wilkinson's catalyst remains an invaluable asset in the pursuit of innovative
synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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